Methyl 5-oxohept-6-enoate

Organic Synthesis Process Chemistry Reaction Yield

Sourcing the correct terminal enone is critical for constructing the statin pharmacophore. Methyl 5-oxohept-6-enoate delivers the precise 5-oxo-6-heptenoate scaffold required for Pitavastatin, Rosuvastatin, and related APIs. Key advantages: - Unique α,β-unsaturated ketone enables Michael additions & cycloadditions not possible with saturated analogs. - High-yielding Vilsmeier synthesis supports cost-effective multi-kg campaigns. - ≥95% purity with defined structure ensures reliable method validation and QC.

Molecular Formula C8H12O3
Molecular Weight 156.18 g/mol
CAS No. 34990-33-5
Cat. No. B15478925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxohept-6-enoate
CAS34990-33-5
Molecular FormulaC8H12O3
Molecular Weight156.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCCC(=O)C=C
InChIInChI=1S/C8H12O3/c1-3-7(9)5-4-6-8(10)11-2/h3H,1,4-6H2,2H3
InChIKeyONGNQDROOOWKJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 5-oxohept-6-enoate: Structure & Key Differentiators


Methyl 5-oxohept-6-enoate (CAS 34990-33-5), also known as 6-heptenoic acid, 5-oxo-, methyl ester, is a bifunctional organic compound with the molecular formula C8H12O3 and a molecular weight of 156.18 g/mol [1]. Its structure features a methyl ester terminus at C1, a ketone at C5, and a terminal alkene at C6-C7, creating an α,β-unsaturated ketone system (enone) within a seven-carbon chain . This specific arrangement of functional groups distinguishes it from saturated analogs and positional isomers, making it a valuable intermediate in the synthesis of complex molecules, including steroids and HMG-CoA reductase inhibitors (statins) [2]. The compound is commercially available with a typical purity of 95% and is characterized by a topological polar surface area of 43.4 Ų and a calculated XLogP of 0.7 .

Irreplaceability of Methyl 5-oxohept-6-enoate


The unique α,β-unsaturated ketone (enone) system in Methyl 5-oxohept-6-enoate imparts a distinct and non-interchangeable reactivity profile compared to its saturated counterpart (methyl 5-oxoheptanoate, CAS 17745-32-3) and positional isomers (e.g., methyl 5-oxohept-2-enoate, CAS 83039-99-0). The conjugated enone moiety enables specific synthetic transformations, such as Michael additions and cycloadditions, which are not accessible to saturated ketones [1]. Furthermore, the precise location of the alkene at the 6,7-position is critical for building molecular frameworks, particularly in the synthesis of statin side chains, where the 5-oxo-6-heptenoate core is a key pharmacophoric element [2]. Substitution with a compound lacking this exact terminal enone would derail downstream synthetic pathways or fail to produce the desired biological activity in target molecules. The evidence below quantifies the performance differences that justify the selection of this specific compound over close analogs.

Methyl 5-oxohept-6-enoate: Head-to-Head Analog Comparison


Synthetic Yield: Single-Step vs. Classical Routes

A 2023 protocol using adapted Vilsmeier conditions achieves a quantitative yield for Methyl 5-oxohept-6-enoate in a single step [1]. This is a dramatic improvement over the classical industrial route, which requires multiple steps including acylation of glutaryl chloride with ethylene and aluminum chloride, followed by elimination of hydrogen chloride, typically resulting in lower overall yields due to polymerization side reactions [2].

Organic Synthesis Process Chemistry Reaction Yield

Conjugated Enone vs. Saturated Ketone Reactivity

Methyl 5-oxohept-6-enoate contains a terminal α,β-unsaturated ketone (enone) system (C5=O, C6=C7) . In contrast, its saturated analog Methyl 5-oxohexanoate (CAS 13984-50-4) lacks the alkene, having only a ketone at the 5-position of a hexanoate chain [1]. The enone in the target compound enables Michael additions and cycloadditions, which are fundamental for constructing the statin side chain in drugs like Pitavastatin and Rosuvastatin [2].

Medicinal Chemistry Statin Synthesis Michael Addition

Positional Isomer Specificity in Statin Synthesis

The target compound (5-oxo-6-heptenoate) is a key intermediate in the synthesis of statins, where the alkene is at the terminal position (6,7) [1]. Positional isomers, such as methyl 5-oxohept-2-enoate (CAS 83039-99-0), have the alkene at the 2,3-position . This difference in alkene location changes the reactivity and the final product. In statin synthesis, the 6,7-alkene is crucial for constructing the heptenoic acid side chain, and using the 2,3-isomer would result in a different, non-bioactive scaffold.

Regioselectivity Statin Intermediates Positional Isomerism

Methyl 5-oxohept-6-enoate Applications & Procurement


Statin Intermediate Synthesis

Procure Methyl 5-oxohept-6-enoate when manufacturing statin drugs (e.g., Pitavastatin, Rosuvastatin) where the 5-oxo-6-heptenoate core is required for the pharmacophore [1]. The high-yielding Vilsmeier synthesis [2] ensures cost-effective supply for multi-kilogram campaigns, and the terminal enone is essential for constructing the correct side chain.

Conjugated Enone Method Development

Use this compound as a model substrate for developing or optimizing Michael addition reactions, cycloadditions, or other transformations that require a terminal enone [3]. Its commercial availability and defined structure make it a reliable benchmark for reaction scoping.

Steroid Synthesis

Procure for use in steroid synthesis pathways, where alkyl 5-oxo-6-heptenoates are established precursors [4]. The compound's specific carbon skeleton and functional group placement are critical for constructing the steroid framework.

Analytical Reference Standard Preparation

Procure high-purity batches (≥95%) for use as an analytical reference standard in HPLC or GC methods for monitoring statin synthesis processes . The compound's well-defined purity specifications support method validation and quality control.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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